

8-Benzyloxyadenosine in Cancer Cell Lines: A Technical Guide

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Compound of Interest

Compound Name: 8-Benzyloxyadenosine

Cat. No.: B12390434

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Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the effects of **8-Benzyloxyadenosine** on cancer cell lines. Therefore, this guide focuses on a structurally related and well-studied compound, N6-benzyladenosine, to provide insights into the potential mechanisms and effects of benzyloxy-substituted adenosine analogs in oncology research.

Introduction

N6-benzyladenosine is a synthetic cytokinin, a class of compounds analogous to plant hormones, that has demonstrated significant anti-cancer properties across a range of cancer cell lines. This document provides a comprehensive overview of the in vitro effects of N6-benzyladenosine, detailing its impact on cell proliferation, its mechanisms of inducing cell cycle arrest and apoptosis, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.

Quantitative Data on Anti-proliferative Activity

The inhibitory effects of N6-benzyladenosine and its active metabolite, N6-benzyladenosine-5'-O-diphosphate, have been quantified in various cancer cell lines. The following tables

summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of N6-benzyladenosine Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
|-------------------------------------|-----------|--------------------------|-----------|-----------|
| N6-benzyladenosine-5'-O-diphosphate | CEM | Leukemia | 2 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | HL-60 | Leukemia | 1.3 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | K562 | Leukemia | 4 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | RPMI-8226 | Multiple Myeloma | 4.5 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | MCF-7 | Breast Cancer | 8 | [1] |
| N6-(m-F-benzyl)adenosine (L5) | HOS | Osteosarcoma | 2.8 | [2] |
| N6-(m-F-benzyl)adenosine (L5) | MCF-7 | Breast Cancer | 11.4 | [2] |
| N6-(m-F-benzyl)adenosine (L5) | CEM | T-lymphoblastic leukemia | 0.7 | [2] |
| N6-(m-F-benzyl)adenosine | HL-60 | Promyelocytic leukemia | 0.4 | [2] |

e (L5)

| | | | | |
|---------------------------------|-------|--------------------------|------|-----|
| N6-(o-Cl-benzyl)adenosine (L7) | CEM | T-lymphoblastic leukemia | 0.3 | [2] |
| N6-(o-Cl-benzyl)adenosine (L7) | HL-60 | Promyelocytic leukemia | 0.2 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | HOS | Osteosarcoma | 20.0 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | MCF-7 | Breast Cancer | 14.0 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | CEM | T-lymphoblastic leukemia | 1.3 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | HL-60 | Promyelocytic leukemia | 1.2 | [2] |
| N6-(p-Cl-benzyl)adenosine (L12) | MCF-7 | Breast Cancer | 23.0 | [2] |
| N6-(p-Cl-benzyl)adenosine (L12) | CEM | T-lymphoblastic leukemia | 0.2 | [2] |
| N6-(p-Cl-benzyl)adenosine (L12) | HL-60 | Promyelocytic leukemia | 0.1 | [2] |

Mechanism of Action

N6-benzyladenosine exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

N6-benzyladenosine has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines, including bladder carcinoma T24 cells and glioma cells.[3][4][5] The apoptotic process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[4] Mechanistically, N6-benzyladenosine activates the intrinsic pathway of apoptosis, which involves the activation of caspase-3 and caspase-9.[3][4]

Cell Cycle Arrest

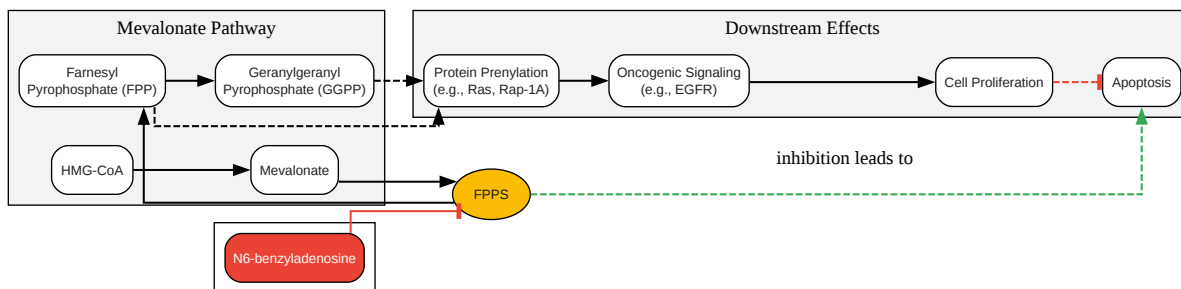
A key mechanism of N6-benzyladenosine's anti-proliferative activity is its ability to arrest the cell cycle, predominantly at the G0/G1 phase.[3][4] This arrest prevents cancer cells from progressing through the cell cycle and replicating. Early events leading to this cell cycle arrest include alterations in cell morphology and disorganization of the actin cytoskeleton.[3]

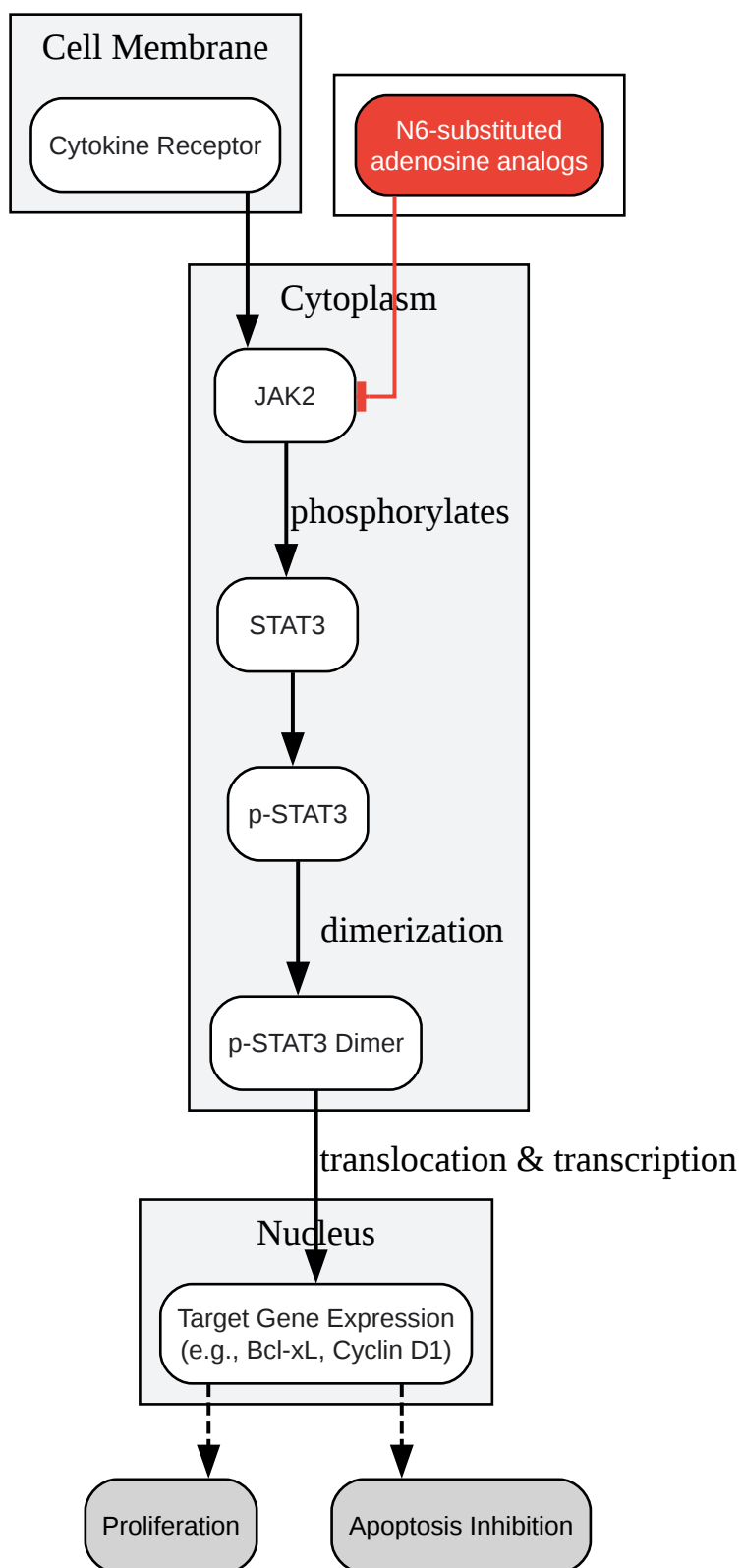
Signaling Pathways Modulated by N6-benzyladenosine

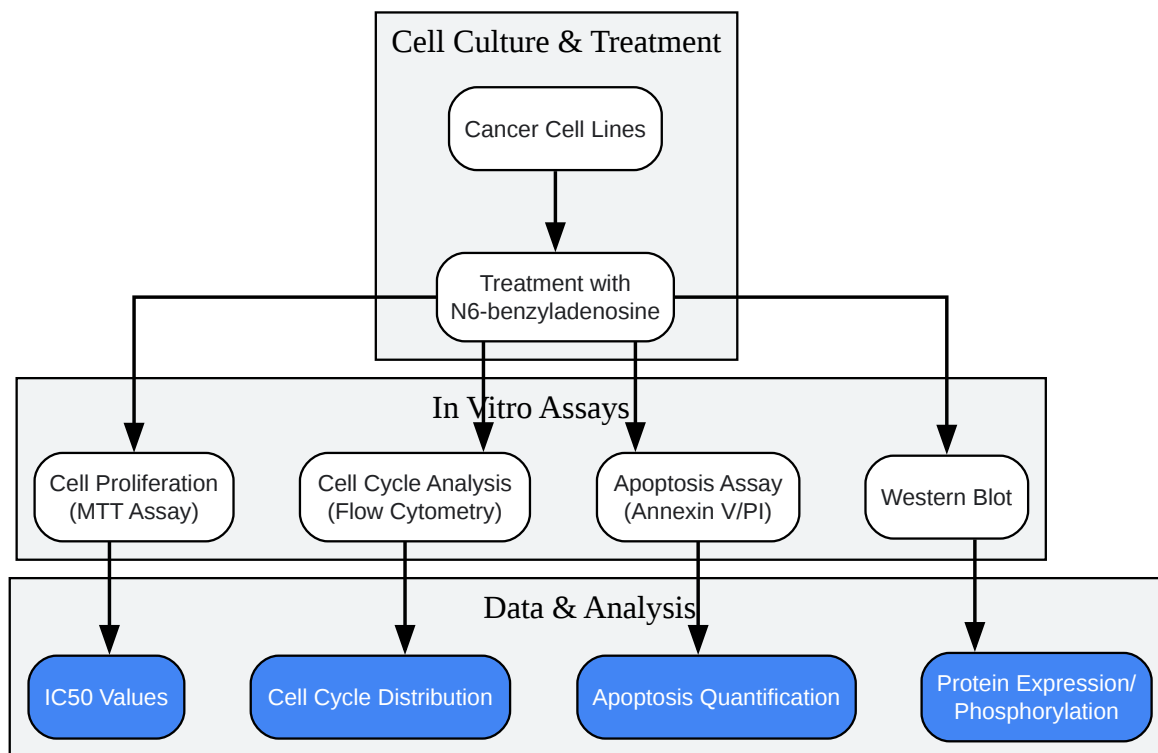
N6-benzyladenosine modulates several critical signaling pathways involved in cancer cell proliferation and survival.

Mevalonate Pathway Inhibition

A primary target of N6-benzyladenosine is the mevalonate (MVA) pathway, a key metabolic pathway that is often dysregulated in cancer.[5][6] Specifically, it inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.[5][6]







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